(2R,2'S,cis)-7-Hydroxy-saxagliptin
Description
Properties
Molecular Formula |
C₁₈H₂₅N₃O₃ |
|---|---|
Molecular Weight |
331.41 |
Synonyms |
(1R,3R,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Nomenclature and Stereochemical Analysis of 7 Hydroxy Saxagliptin
Systematic Nomenclature and Common Designations
(2R,2'S,cis)-7-Hydroxy-saxagliptin is a significant derivative of Saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.netrcsb.org The systematic name for the parent compound, Saxagliptin, is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. nih.gov The metabolite, 5-hydroxy saxagliptin, is also referred to as M2 and is an active metabolite of Saxagliptin. researchgate.net
The nomenclature of these complex molecules is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign absolute configurations (R or S) to stereocenters and describe the spatial arrangement of atoms.
Detailed Stereochemical Configuration: (2R,2'S,cis) Isomer
The designation (2R,2'S,cis) specifies the precise three-dimensional structure of this particular stereoisomer of 7-Hydroxy-saxagliptin. This notation indicates the following:
(2R): The stereocenter at the 2-position of the amino-acetyl group has an 'R' configuration.
(2'S): The stereocenter at the 2-position of the azabicyclo[3.1.0]hexane ring has an 'S' configuration.
(cis): This term describes the relative orientation of substituents on the bicyclic ring system, indicating they are on the same side.
The chemical name for a related compound, (2'R,2S,cis)-Saxagliptin, is (1S,3S,5S)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. cleanchemlab.com This highlights the complexity and precision required in naming these molecules.
Exploration of Related Diastereomers and Stereoisomers and Their Significance
The synthesis and analysis of various diastereomers and stereoisomers of 7-Hydroxy-saxagliptin are crucial for understanding its structure-activity relationship and ensuring the purity of the active pharmaceutical ingredient. These related compounds are often considered impurities in the manufacturing of Saxagliptin. pharmaffiliates.comchemicalbook.compharmaffiliates.com
The significance of these stereoisomers primarily lies in their use as reference standards in analytical method development and validation for quality control during the production of Saxagliptin. cleanchemlab.comchemwhat.comsynzeal.comsynzeal.com
Below is a table detailing some of the known diastereomers and stereoisomers of 7-Hydroxy-saxagliptin:
| Compound Name | CAS Number | Molecular Formula | Significance |
| (2R,2'R,cis)-7-Hydroxy-saxagliptin | 1310011-46-1 chemwhat.comcleanchemlab.compharmaffiliates.com | C18H25N3O3 chemwhat.com | Used for analytical method development and quality control. chemwhat.com |
| (2S,2'R,cis)-7-Hydroxy-saxagliptin | 1795791-40-0 pharmaffiliates.comchemicalbook.com | C18H25N3O3 pharmaffiliates.com | An impurity of Saxagliptin. pharmaffiliates.comchemicalbook.com |
| (2R,2'R,trans)-7-Hydroxy-saxagliptin | Not Available pharmaffiliates.com | C18H25N3O3 pharmaffiliates.comsynzeal.com | An impurity of Saxagliptin. pharmaffiliates.comsynzeal.com |
| (2'R,2R,Cis)-Saxagliptin | 1564265-95-7 pharmaffiliates.com | C18H25N3O2 synzeal.com | Used for analytical method development and quality control. synzeal.com |
| (2R,2S,cis)-Saxagliptin Hydrochloride | Not Available simsonpharma.com | C18H25N3O2.HCl simsonpharma.com | A related stereoisomer. |
| (2'R,2S,cis)-Saxagliptin | 1564265-93-5 cleanchemlab.com | C18H25N3O2 | An impurity of Saxagliptin used for analytical method development. cleanchemlab.comukchemicalsuppliers.co.uk |
Synthetic Methodologies and Chemical Derivations of 7 Hydroxy Saxagliptin
Synthetic Routes for the Parent Compound Precursors Relevant to Metabolite Synthesis
The commercial-scale synthesis of saxagliptin (B632) is a convergent process, relying on the coupling of two key chiral intermediates. acs.org The preparation of these precursors is a critical first step in any subsequent synthesis of its metabolites.
The two primary precursors are:
(S)-N-Boc-3-hydroxyadamantylglycine
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide acs.orggoogle.com
A common synthetic route to (S)-N-Boc-3-hydroxyadamantylglycine begins with 1-adamantane carboxylic acid. This starting material undergoes chlorination, substitution, and decarboxylation to yield 1-adamantyl methyl ketone. The ketone is then oxidized, for example with potassium permanganate (B83412) in an aqueous sodium hydroxide (B78521) solution, to produce the key intermediate 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. magtechjournal.com This α-keto acid can be converted to the corresponding amino acid through several methods, including a reductive amination process. One patented method involves the reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently reduced and protected with a tert-butyloxycarbonyl (Boc) group to give the desired precursor. magtechjournal.com
The second precursor, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide , is a constrained cyclopropyl-fused proline analogue. Its synthesis involves multi-step sequences that establish the required cis-stereochemistry of the bicyclic system. acs.org
The synthesis of the parent compound, saxagliptin, proceeds via the amide coupling of these two precursors. Reagents such as propylphosphonic anhydride (B1165640) (T3P) can be used for this condensation. orientjchem.org The resulting amide intermediate then undergoes dehydration of the primary amide group to form the critical nitrile functionality, followed by the removal of the Boc protecting group to yield saxagliptin. acs.orgorientjchem.org
Specific Chemical Synthesis of (2R,2'S,cis)-7-Hydroxy-saxagliptin
While this compound is a well-characterized metabolite, detailed public-domain literature on its specific, scalable chemical synthesis is limited. It is primarily produced as an analytical standard for pharmacological and metabolic studies. A publication from Bristol-Myers Squibb describes the synthesis of an isotopically labeled version ((¹³CD₂)-labeled 5-hydroxysaxagliptin), confirming the existence of a synthetic route for research purposes. nih.gov
The synthesis would likely involve a late-stage hydroxylation of a protected saxagliptin precursor. The primary challenge in such a synthesis is achieving the high regioselectivity and stereoselectivity required to introduce the hydroxyl group at the C-7 (or C-5) tertiary position of the adamantane (B196018) cage without affecting the existing hydroxyl group or other sensitive functionalities. Classical chemical methods for hydroxylating adamantane often lack the required selectivity. researchgate.net
Key Intermediates and Reaction Pathways
The reaction pathway to this compound logically follows from the synthesis of saxagliptin itself. The key intermediates leading to the immediate precursor for hydroxylation are central to the process.
| Intermediate Name | Structure | Role in Synthesis |
| 1-Adamantane carboxylic acid | ![]() | Initial starting material for the adamantane side chain. magtechjournal.com |
| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | ![]() | Key α-keto acid intermediate formed from oxidation of 1-adamantyl methyl ketone. magtechjournal.com |
| (S)-N-Boc-3-hydroxyadamantylglycine | ![]() | Chiral amino acid precursor (Precursor A) for amide coupling. acs.org |
| (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | ![]() | Chiral proline analogue precursor (Precursor B) for amide coupling. acs.orggoogle.com |
| N-Boc-saxagliptin | ![]() | The protected coupled product, which could be a substrate for late-stage hydroxylation before final deprotection. |
A plausible synthetic pathway would involve the hydroxylation of N-Boc-saxagliptin, followed by acidic removal of the Boc group to yield the final product.
Biocatalytic or Chemoenzymatic Approaches for Hydroxylation
Given the challenges of selective chemical hydroxylation, biocatalytic methods present a highly attractive alternative. The in vivo formation of 7-hydroxy-saxagliptin is primarily mediated by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5. drugbank.comnih.govnih.gov This natural pathway provides a blueprint for a potential chemoenzymatic synthesis.
Cytochrome P450 Monooxygenases: These enzymes are known for their ability to perform highly regio- and stereoselective C-H bond hydroxylations under mild conditions. nih.gov Research has demonstrated the successful hydroxylation of adamantane and its derivatives using various microbial P450 systems. For instance, whole cells of Streptomyces griseoplanus have been shown to be highly regioselective in hydroxylating adamantane. nih.gov Similarly, engineered P450cam systems have been used for the efficient production of 5-hydroxy-2-adamantanone. elsevierpure.com A similar strategy could be employed by using a whole-cell biocatalyst or an isolated, engineered P450 enzyme that accepts saxagliptin or a protected derivative as a substrate to install the hydroxyl group at the desired C-7 position.
Enzyme Co-expression: An efficient biocatalytic process would involve constructing a microbial host, such as E. coli, that co-expresses the desired P450 enzyme along with its necessary redox partners (like putidaredoxin and putidaredoxin reductase) and a cofactor regeneration system (like glucose dehydrogenase) to ensure sustained catalytic activity. elsevierpure.com
While a specific biocatalytic process for the synthesis of this compound is not detailed in publicly available research, the principles established in the broader field of biocatalytic hydroxylation strongly suggest its feasibility for producing this metabolite with the required high selectivity. nih.gov
Isolation and Purification Techniques for Synthetic Analogues
The isolation and purification of saxagliptin analogues like this compound from either a chemical reaction mixture or a biotransformation broth typically involve standard chromatographic techniques.
After quenching the reaction, a typical workup involves liquid-liquid extraction to remove inorganic salts and some polar impurities. The resulting crude product is then subjected to further purification.
Column Chromatography: Purification of reaction intermediates and the final compound can be achieved using silica (B1680970) gel column chromatography. google.com A gradient of solvents, such as ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, is commonly used to elute the compounds based on polarity.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical reference standards, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov The separation of saxagliptin and its more polar hydroxy metabolite is readily achievable with this technique.
| Parameter | Description |
| Chromatography Mode | Reversed-Phase (RP) |
| Stationary Phase (Column) | C18 columns (e.g., Acquity UPLC BEH C18) are commonly used. nih.gov |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is typical. nih.gov |
| Elution | Isocratic or gradient elution can be used to optimize the separation of the parent drug from its metabolites. |
| Detection | UV detection (e.g., at 210-220 nm) or mass spectrometry (MS) for higher sensitivity and specificity. nih.gov |
| Sample Preparation | For analytical purposes, samples from biological matrices are often prepared by protein precipitation with acetonitrile (B52724), followed by centrifugation, and injection of the supernatant. nih.gov |
These methods allow for the effective isolation and purification of this compound, ensuring a high degree of purity required for its use as a reference material.
Enzymatic Biotransformation and Metabolic Pathways of Saxagliptin to 7 Hydroxy Saxagliptin
Identification of Cytochrome P450 Enzymes Involved in Hydroxylation
The biotransformation of saxagliptin (B632) is primarily mediated by the cytochrome P450 (CYP) 3A4 and 3A5 isoenzymes. drugbank.comnih.govfda.govnih.gov These enzymes are abundantly expressed in the human liver and small intestine and are responsible for the metabolism of a vast number of pharmaceuticals. medsafe.govt.nz In vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP3A4 and CYP3A5 as the key catalysts in the hydroxylation of saxagliptin. nih.govresearchgate.net This metabolic process results in the formation of the main active metabolite, 5-hydroxy saxagliptin, also known as M2. nih.govresearchgate.netnih.gov The formation of this metabolite represents the major metabolic pathway for saxagliptin clearance. nih.gov
Following oral administration, approximately half of the absorbed dose of saxagliptin undergoes this hepatic metabolism. drugbank.com The resulting 5-hydroxy saxagliptin is also a potent DPP-4 inhibitor, although its potency is about half that of the parent compound, saxagliptin. drugbank.comfda.gov Both saxagliptin and its 5-hydroxy metabolite are the most prominent drug-related components found circulating in plasma. nih.govresearchgate.net
Mechanistic Enzymology of 5-Hydroxylation
The conversion of saxagliptin to 5-hydroxy saxagliptin is a classic example of a Phase I metabolic reaction catalyzed by monooxygenases. The mechanism involves the insertion of a hydroxyl group onto the adamantane (B196018) moiety of the saxagliptin molecule.
Kinetic studies have been performed to characterize the efficiency of CYP3A4 and CYP3A5 in the formation of 5-hydroxy saxagliptin. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ) have been determined for each isoform. researchgate.net
Based on these kinetic parameters, the catalytic efficiency of CYP3A4 in metabolizing saxagliptin is approximately four times higher than that of CYP3A5. nih.govresearchgate.net
Table 1: Enzyme Kinetic Parameters for the Formation of 5-Hydroxy Saxagliptin
| Enzyme Isoform | Kₘ (μM) | Vₘₐₓ (pmol/pmol P450/min) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
|---|---|---|---|
| CYP3A4 | 81.7 | 31.7 | 0.388 |
| CYP3A5 | 252 | 24.0 | 0.095 |
Data sourced from Su et al. (2012). researchgate.net
The kinetic data clearly establish the dominant role of CYP3A4 in the formation of 5-hydroxy saxagliptin compared to CYP3A5. nih.govresearchgate.net The substantially higher catalytic efficiency of CYP3A4 indicates that it is the principal enzyme driving the metabolic clearance of saxagliptin through this pathway. nih.govresearchgate.net
Characterization of Minor Metabolic Pathways
While the formation of 5-hydroxy saxagliptin is the major metabolic route, other minor pathways contribute to the biotransformation of saxagliptin. These include further hydroxylation at different positions on the molecule and Phase II conjugation reactions, specifically glucuronidation and sulfate (B86663) conjugation. nih.govresearchgate.net
Phase II reactions typically involve the attachment of endogenous polar molecules to a drug or its metabolite, increasing water solubility and facilitating excretion. youtube.com In the case of saxagliptin, these conjugation pathways are considered minor. nih.gov One identified minor metabolite is Saxagliptin O-Sulfate (also referred to as M45), which is formed through the sulfonation of the primary metabolite, 5-hydroxy saxagliptin. ontosight.ai The formation of glucuronide and sulfate conjugates of phenolic drugs is a common metabolic process, though its capacity can be limited by the availability of the necessary co-substrates like inorganic sulfate. nih.govnih.gov
Comparative In Vitro Metabolic Studies of Saxagliptin and its Analogues
Comparative metabolic studies provide insight into the structure-metabolism relationships among related compounds. When comparing the metabolism of saxagliptin to other DPP-4 inhibitors, a common theme emerges. For instance, the newer DPP-4 inhibitor evogliptin (B1263388) also undergoes metabolism primarily via CYP3A4 and CYP3A5, which catalyze its hydroxylation. researchgate.net These hydroxylated metabolites of evogliptin are then subject to further glucuronidation, a pathway also observed for saxagliptin. researchgate.net This suggests a conserved role for CYP3A4/5 in the metabolism of this class of drugs.
Furthermore, metabolic studies in preclinical animal models, including rats, dogs, and monkeys, have shown that the formation of the pharmacologically active hydroxylated metabolite (M2) is the primary metabolic clearance pathway across these species, consistent with findings in humans. nih.gov This highlights a consistent metabolic profile for saxagliptin across different mammalian systems.
Table 2: List of Compounds
| Compound Name | Description |
|---|---|
| Saxagliptin | The parent drug, a DPP-4 inhibitor. |
| (2R,2'S,cis)-7-Hydroxy-saxagliptin | The chemical name for the primary hydroxylated metabolite as specified in the prompt; commonly referred to in scientific literature as 5-hydroxy saxagliptin. |
| 5-hydroxy saxagliptin (M2) | The major, active metabolite of saxagliptin, formed by CYP3A4/5-mediated hydroxylation. nih.govnih.gov |
| Saxagliptin O-Sulfate (M45) | A minor metabolite formed by the sulfation of 5-hydroxy saxagliptin. ontosight.ai |
| Evogliptin | Another DPP-4 inhibitor used for metabolic comparison. researchgate.net |
| Sitagliptin | A DPP-4 inhibitor analogue. |
| Linagliptin | A DPP-4 inhibitor analogue. |
| CYP3A4 | Cytochrome P450 3A4, the primary enzyme metabolizing saxagliptin. nih.gov |
| CYP3A5 | Cytochrome P450 3A5, an enzyme with a secondary role in saxagliptin metabolism. nih.gov |
Pharmacological Activity and Mechanism of Action of 7 Hydroxy Saxagliptin in Vitro Focus
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Profile
(2R,2'S,cis)-7-Hydroxy-saxagliptin is a potent inhibitor of human DPP-4. nih.govresearchgate.net Although it is approximately two-fold less potent than its parent compound, saxagliptin (B632), it is still a highly effective inhibitor. nih.govnih.gov At 37°C, the temperature at which DPP-4 inhibition occurs in vivo, 7-Hydroxy-saxagliptin exhibits a dissociation constant (Ki) of 2.6 nM. nih.govresearchgate.net This demonstrates a strong binding affinity to the DPP-4 enzyme. For comparison, under the same conditions, saxagliptin has a Ki of 1.3 nM. nih.govresearchgate.net The half-life for the dissociation of 7-Hydroxy-saxagliptin from DPP-4 is 23 minutes at 37°C, indicating a prolonged interaction with the enzyme. nih.govresearchgate.net
The inhibitory potency of 7-Hydroxy-saxagliptin, along with its parent compound, has been evaluated against both human and murine DPP-4, showing high consistency between the species. scienceopen.com
Table 1: In Vitro DPP-4 Inhibition Data for 7-Hydroxy-saxagliptin and Saxagliptin at 37°C
| Compound | Ki (nM) | Dissociation Half-life (t1/2) |
|---|---|---|
| This compound | 2.6 nih.govresearchgate.net | 23 minutes nih.govresearchgate.net |
| Saxagliptin | 1.3 nih.govresearchgate.net | 50 minutes nih.govresearchgate.net |
The inhibition of DPP-4 by 7-Hydroxy-saxagliptin is characterized as both reversible and competitive. nih.govnih.gov This means that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding, but can also dissociate from the enzyme, allowing enzyme activity to be restored. The prolonged dissociation half-life of 23 minutes, however, contributes to a sustained inhibitory effect. nih.govresearchgate.net This tight but reversible binding is a key feature of its mechanism of action. nih.gov The competitive nature of the inhibition has been demonstrated in studies where the presence of the inhibitor competes with the substrate for binding to the enzyme's active site. researchgate.net
Selectivity Against Other Dipeptidyl Peptidases (e.g., DPP-8, DPP-9) and Proteases
A crucial aspect of the pharmacological profile of 7-Hydroxy-saxagliptin is its selectivity for DPP-4 over other related enzymes. It displays approximately two-fold greater selectivity for DPP-4 compared to its parent compound, saxagliptin. nih.govnih.gov Specifically, the inhibition constants (Ki) for DPP-8 and DPP-9 are significantly higher than for DPP-4, indicating a much lower affinity for these other dipeptidyl peptidases. nih.gov This high selectivity minimizes the potential for off-target effects that could arise from the inhibition of other enzymes. Furthermore, 7-Hydroxy-saxagliptin demonstrates a high degree of selectivity for DPP-4 when compared against a broad panel of other proteases. researchgate.netnih.gov
Molecular Mechanism of Enzyme Binding and Inhibition
The inhibitory action of 7-Hydroxy-saxagliptin at the molecular level involves specific interactions with the active site of the DPP-4 enzyme, leading to the formation of a covalent, yet reversible, complex.
X-ray crystallography studies of the parent compound, saxagliptin, complexed with DPP-4 reveal key interactions within the enzyme's active site, which are also relevant to its hydroxylated metabolite. The inhibitor binds in the S1 and S2 pockets of the active site. The 4,5-methanopyrrolidine ring of the inhibitor is situated in the hydrophobic S1 pocket, where it engages in van der Waals interactions with several residues, including Y662. nih.gov Although not explicitly detailed for 7-Hydroxy-saxagliptin, the structural similarity to saxagliptin suggests a comparable binding mode. The formation of the covalent bond with Ser630 is a critical aspect of the inhibition mechanism. nih.gov
The nitrile group of 7-Hydroxy-saxagliptin is essential for its mechanism of inhibition. nih.gov It forms a covalent but reversible imidate adduct with the hydroxyl group of the active-site serine residue, Ser630. nih.govnih.gov This covalent interaction results in a stable complex that effectively inhibits the enzyme's catalytic activity. nih.gov The formation of this bond is assisted by other residues within the active site, highlighting a mechanism-based inhibition. nih.gov The ability of the nitrile group to form this covalent bond is a key determinant of the inhibitor's high potency. nih.govresearchgate.net
Comparative In Vitro Pharmacological Activity with Parent Saxagliptin
Research indicates that the metabolism of saxagliptin, primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), results in the formation of 5-hydroxy saxagliptin. nih.govdrugbank.com This metabolite is itself a potent and selective DPP-4 inhibitor. nih.gov In vitro assessments have consistently demonstrated that while it is a powerful inhibitor, its potency is approximately half that of the parent saxagliptin molecule. drugbank.comresearchgate.net
Detailed kinetic studies have elucidated the comparative inhibitory constants (Ki) and dissociation rates of both compounds against the human DPP-4 enzyme. At 37°C, saxagliptin exhibits a Ki of 1.3 nM, whereas 5-hydroxy saxagliptin has a Ki of 2.6 nM. nih.govresearchgate.net This twofold difference in the inhibition constant quantitatively confirms that 5-hydroxy saxagliptin is about half as potent as saxagliptin. nih.govdrugbank.com
Furthermore, the mechanism of action involves prolonged binding to the active site of the DPP-4 enzyme for both molecules. nih.gov Saxagliptin forms a reversible, covalent bond with the S630 hydroxyl group in the active site of DPP-4. drugbank.com This prolonged binding is a key feature of its activity. The dissociation half-life (t½) from the enzyme at 37°C is approximately 50 minutes for saxagliptin and 23 minutes for 5-hydroxy saxagliptin. nih.govresearchgate.net Although the metabolite dissociates more quickly, its half-life is still considerable, contributing to sustained DPP-4 inhibition. nih.gov
The following table summarizes the comparative in vitro potency and dissociation kinetics of saxagliptin and 5-hydroxy saxagliptin against human DPP-4.
| Compound | Ki (nM) at 37°C | Dissociation Half-life (t½) at 37°C (minutes) |
| Saxagliptin | 1.3 nih.govresearchgate.net | 50 nih.govresearchgate.net |
| 5-Hydroxy Saxagliptin | 2.6 nih.govresearchgate.net | 23 nih.govresearchgate.net |
Selectivity is a critical aspect of the pharmacological profile of DPP-4 inhibitors. Both saxagliptin and its 5-hydroxy metabolite are highly selective for DPP-4 over other related enzymes such as DPP-8 and DPP-9. nih.gov Interestingly, the 5-hydroxy metabolite demonstrates even greater selectivity than its parent compound. nih.gov In vitro studies show that saxagliptin is approximately 400-fold selective for DPP-4 over DPP-8 and 75-fold selective over DPP-9. The 5-hydroxy metabolite exhibits roughly double this selectivity, with approximately 950-fold selectivity for DPP-4 versus DPP-8 and 160-fold selectivity versus DPP-9. nih.gov
The table below provides a comparative overview of the in vitro selectivity of both compounds.
| Compound | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Saxagliptin | ~400 nih.gov | ~75 nih.gov |
| 5-Hydroxy Saxagliptin | ~950 nih.gov | ~160 nih.gov |
Structure Activity Relationships Sar and Molecular Interactions of 7 Hydroxy Saxagliptin
Impact of Hydroxylation on DPP-4 Inhibitory Potency
The hydroxylation does not appear to negatively impact the selectivity of the inhibitor for DPP-4 over other related proteases. nih.govresearchgate.net Both saxagliptin (B632) and its hydroxylated metabolite demonstrate high selectivity for DPP-4, which is a key factor in minimizing off-target effects. nih.govnih.gov The prolonged binding and slow dissociation of both compounds from the DPP-4 active site are important features that contribute to their sustained pharmacodynamic effect. nih.govresearchgate.net
A comparative look at the inhibitory constants (Ki) and dissociation half-lives highlights the retained efficacy of the hydroxylated metabolite:
Table 1: In-vitro Inhibitory Potency against Human DPP-4 at 37°C
| Compound | Ki (nM) | Dissociation Half-life (t₁/₂) (minutes) |
| Saxagliptin | 1.3 | 50 |
| 5-hydroxy-saxagliptin | 2.6 | 23 |
Data sourced from studies on human DPP-4 enzyme. nih.govresearchgate.net
Stereochemical Influence on Binding and Activity
The specific stereochemistry of (2R,2'S,cis)-7-Hydroxy-saxagliptin is critical for its biological activity. The spatial arrangement of the atoms, particularly at the chiral centers, dictates how the molecule fits into the active site of the DPP-4 enzyme.
The "(2R,2'S,cis)" designation refers to the specific three-dimensional arrangement of the molecule. Any deviation from this specific stereoisomeric form can lead to a significant loss of inhibitory potency. This is because the binding pocket of the DPP-4 enzyme is highly specific, and only the correct stereoisomer can achieve the optimal interactions necessary for potent inhibition. While specific potency data for other stereoisomers of 7-hydroxy-saxagliptin are not extensively detailed in the provided search results, the principle of stereospecificity is a cornerstone of enzyme-inhibitor interactions.
Molecular docking studies provide valuable insights into the binding mode of inhibitors within the DPP-4 active site. psu.edu For saxagliptin and its metabolites, these studies reveal key interactions:
Covalent Interaction: A crucial interaction is the formation of a reversible covalent bond between the nitrile group of the inhibitor and the serine residue (Ser630) in the catalytic site of DPP-4. nih.govdrugbank.com This interaction is facilitated by the catalytic triad (B1167595) of the enzyme. nih.gov
Hydrogen Bonding: The primary amine group of the inhibitor forms hydrogen bonds with glutamic acid residues (Glu205 and Glu206) and a tyrosine residue (Tyr662) in the S2 pocket. nih.gov The hydroxyl group introduced in 7-hydroxy-saxagliptin can also participate in hydrogen bonding, potentially with residues like Tyr547. nih.gov
Hydrophobic Interactions: The adamantyl group fits into a hydrophobic S2 pocket of the enzyme, contributing significantly to the binding affinity. nih.gov
Role of the Adamantyl Moiety and Pyrrolidine (B122466) Core in Enzyme Interaction
The adamantyl moiety and the pyrrolidine core are fundamental structural features of saxagliptin and its metabolites, playing distinct and crucial roles in their interaction with the DPP-4 enzyme.
The adamantyl moiety , a bulky and lipophilic group, is designed to fit into the S2 pocket of the DPP-4 enzyme. nih.gov This interaction is primarily hydrophobic and is a key determinant of the inhibitor's high affinity and potency. The introduction of a hydroxyl group onto this moiety, as in 7-hydroxy-saxagliptin, slightly modifies this interaction but does not abolish it, allowing the metabolite to retain significant inhibitory activity.
The pyrrolidine core of the molecule, which contains a nitrile group, is essential for the mechanism of inhibition. nih.gov This part of the molecule mimics the N-terminus of the natural substrates of DPP-4. The nitrile group acts as an electrophile, reacting with the hydroxyl group of the catalytic serine (Ser630) in the active site to form a reversible covalent bond. nih.govdrugbank.com This covalent interaction is a hallmark of saxagliptin's mechanism and contributes to its prolonged duration of action.
Implications for Rational Drug Design and Metabolite Profiling
Rational Drug Design: The knowledge that hydroxylation of the adamantyl group is tolerated and results in an active metabolite can inform the design of new inhibitors. frontiersin.org Medicinal chemists can explore modifications at this position to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. For instance, strategic hydroxylation could be used to modulate metabolic stability or to introduce additional favorable interactions within the enzyme's active site.
Analytical Chemistry and Characterization Techniques for 7 Hydroxy Saxagliptin
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 7-Hydroxy-saxagliptin, enabling its separation from the parent drug, saxagliptin (B632), and other related substances, as well as its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of saxagliptin and its metabolites. Several reversed-phase (RP-HPLC) methods have been developed and validated for this purpose. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). bepls.comijtsrd.com
For instance, a validated RP-HPLC method for saxagliptin hydrochloride used a Grace C18 column (250mm x 4.6ID, 5 micron) with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 0.8 ml/min, with UV detection at 212 nm. bepls.com While this method was developed for the parent drug, similar principles are applied to its hydroxylated metabolites. The retention time for saxagliptin hydrochloride in this system was 4.196 minutes. bepls.com Another method employed a Cosmosil C18 column (250mm x 4.6ID, 5 micron) with a mobile phase of methanol and water (70:30) at a flow rate of 0.8 ml/min and UV detection at 212 nm. ijtsrd.com
The development of stability-indicating HPLC methods is also crucial. One such method for saxagliptin used a Kromasil C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 0.02 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0), acetonitrile, and tetrahydrofuran (B95107) (50:45:05, v/v/v) at a flow rate of 2.0 mL/min and detection at 228 nm. researchgate.net These methods are designed to separate the active pharmaceutical ingredient from its degradation products, which would include hydroxylated forms.
HPLC Methodologies for Saxagliptin and Related Compounds
| Parameter | Method 1 bepls.com | Method 2 ijtsrd.com | Method 3 researchgate.net |
|---|---|---|---|
| Column | Grace C18 (250mm x 4.6ID, 5µm) | Cosmosil C18 (250mm x 4.6ID, 5µm) | Kromasil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Water (80:20 v/v) | Methanol:Water (70:30 v/v) | 0.02M Ammonium Acetate (pH 4.0):Acetonitrile:THF (50:45:05 v/v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 2.0 mL/min |
| Detection (UV) | 212 nm | 212 nm | 228 nm |
| Analyte | Saxagliptin HCl | Saxagliptin | Saxagliptin |
| Retention Time | 4.196 min | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. These methods are capable of simultaneously determining the concentrations of saxagliptin and its active metabolite, 5-hydroxy saxagliptin (a stereoisomer of 7-Hydroxy-saxagliptin). nih.govdaneshyari.com
A validated LC-MS/MS method for the simultaneous determination of saxagliptin and 5-hydroxy saxagliptin in human plasma utilized an Atlantis® dC18 column (50 mm × 2.1 mm, 5 μm). nih.govdaneshyari.com The sample preparation involved protein precipitation with acetonitrile. nih.govdaneshyari.com Another highly sensitive UPLC-MS/MS method was developed for the quantification of saxagliptin and 5-hydroxy saxagliptin in rat plasma, demonstrating the applicability of this technique in pharmacokinetic studies. nih.gov This method used an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with an isocratic elution of 40% acetonitrile and 60% 10 mM ammonium formate (B1220265)/formic acid (pH 2.5) at a flow rate of 0.35 mL/min. nih.gov
The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode with multiple-reaction monitoring (MRM). nih.gov The precursor to product ion transitions for 5-hydroxy saxagliptin have been reported as m/z 332.3 → 196.3. nih.gov
LC-MS/MS Method Parameters for 5-Hydroxy Saxagliptin
| Parameter | Method Details nih.gov |
|---|---|
| Chromatography | UPLC |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 40% Acetonitrile and 60% 10 mM Ammonium Formate/Formic Acid (pH 2.5) |
| Flow Rate | 0.35 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple-Reaction Monitoring (MRM) |
| MRM Transition | 332.3 → 196.3 |
Method Development and Validation for Research Applications
The development and validation of analytical methods for 7-Hydroxy-saxagliptin are critical for ensuring the reliability of research data. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). bepls.comijtsrd.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. amazonaws.com
For HPLC methods, linearity is typically established over a concentration range, with correlation coefficients (r²) greater than 0.99 being desirable. bepls.comijtsrd.com For example, a method for saxagliptin hydrochloride showed linearity in the range of 10-50 µg/ml with an r² of 0.999. bepls.com Accuracy is assessed by recovery studies, and precision is determined by evaluating intra-day and inter-day variability, with relative standard deviation (%RSD) values of less than 2% being acceptable. bepls.com
In the context of LC-MS/MS methods, validation also includes assessing matrix effects, extraction recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govdaneshyari.com For instance, a validated method demonstrated storage stability of saxagliptin and 5-hydroxy saxagliptin for at least 401 days at -20°C. nih.govdaneshyari.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of new compounds, including metabolites like 7-Hydroxy-saxagliptin.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. For 5-hydroxysaxagliptin, tandem MS (MS/MS) analysis reveals characteristic product ions that aid in its identification. nih.gov The protonated molecular ion of saxagliptin is observed at m/z 316.2017. nih.gov The introduction of a hydroxyl group in 7-Hydroxy-saxagliptin would result in a corresponding increase in its molecular weight.
Infrared (IR) Spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of saxagliptin would show characteristic absorption bands for the N-H, O-H, C≡N, and C=O functional groups. The presence of the additional hydroxyl group in 7-Hydroxy-saxagliptin would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the wavelength of maximum absorption (λmax). For saxagliptin hydrochloride, a λmax of 212 nm has been reported. bepls.com The UV-Vis spectrum of 7-Hydroxy-saxagliptin is expected to be similar to that of saxagliptin, as the chromophore is not significantly altered by the hydroxylation on the adamantyl ring.
Spectroscopic Data for Saxagliptin
| Technique | Observed Data for Saxagliptin bepls.comblogspot.com |
|---|---|
| ¹H NMR (400 MHz, CD₂Cl₂) | δ 5.25 (dd, J1 = J2 = 1.0 Hz, 1H), 4.93 (dd, J1 = 10.6 Hz, J2 = 2.3 Hz, 1H), 3.55-3.50 (m, 1H), 3.35 (s, 1H), 2.45 (ddd, J1 = 16.1 Hz, J2 = 10.9 Hz, J3 = 5.6 Hz, 1H), 2.25 (dd, J1 = 13.6 Hz, J2 = 2.5 Hz, 1H), 2.18-2.10 (m, 2H), 1.83-1.42 (m, 15H), 1.40-1.27 (m, 3H), 1.0-0.87 (m, 2H) |
| ¹³C NMR (100 MHz, CD₂Cl₂) | δ 173.43, 120.15, 68.83, 60.90, 46.57, 45.51, 45.08, 45.01, 41.62, 38.15, 37.92, 37.35, 35.88, 30.98, 30.93, 30.80, 18.00, 13.69 |
| Mass Spectrometry (FAB) | m/z 316 [M + H]⁺ |
| UV-Vis (λmax) | 212 nm |
Future Research Directions
Elucidation of Additional Biotransformation Pathways Beyond Primary Hydroxylation
The primary metabolic pathway for saxagliptin (B632) involves hydroxylation by cytochrome P450 enzymes CYP3A4 and CYP3A5 to form its major active metabolite, 5-hydroxy saxagliptin. nih.gov However, research also points to the existence of other minor metabolic pathways, including hydroxylation at different positions and subsequent conjugation reactions like glucuronidation or sulfation. nih.gov
Future research should focus on comprehensively identifying these alternative biotransformation routes that lead to metabolites such as (2R,2'S,cis)-7-Hydroxy-saxagliptin. Key research objectives should include:
Identification of Specific Enzymes: Pinpointing the specific CYP450 isoenzymes or other enzyme families (e.g., UGTs, SULTs) responsible for the formation of 7-Hydroxy-saxagliptin and other minor metabolites.
Structural Characterization: Isolating and definitively characterizing the full range of minor metabolites using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Kinetic Profiling: Determining the formation kinetics of these metabolites to understand their rate of production and potential for accumulation under various physiological conditions. This would provide a more complete picture of saxagliptin's metabolic fate beyond its primary pathway.
Advanced Stereoselective Synthesis and Derivatization
The commercial-scale synthesis of saxagliptin and its intermediates has been a subject of significant research, with methods developed to overcome challenges such as the use of expensive biocatalysts or multi-step, purification-heavy processes. researchgate.netorientjchem.org However, the targeted synthesis of specific, less abundant metabolites like this compound for research purposes remains a complex challenge.
Future synthetic chemistry research should be directed towards:
Novel Stereoselective Routes: Developing efficient, scalable, and highly stereoselective synthetic pathways to produce this compound with high purity. This would enable detailed pharmacological and toxicological evaluation without reliance on inefficient isolation from metabolic mixtures.
Derivatization for SAR Studies: Utilizing the synthetic route to create a library of derivatives based on the 7-hydroxy scaffold. By modifying other positions on the molecule, structure-activity relationship (SAR) studies can be conducted to probe how these changes affect potency, selectivity, and pharmacokinetic properties. This could lead to the design of new DPP-4 inhibitors with improved profiles.
Refined Molecular Modeling and Computational Chemistry Studies
Computational studies have been instrumental in understanding the interaction between saxagliptin and the active site of the DPP-4 enzyme. nih.gov These models have detailed the binding modes, highlighting key interactions with residues such as Tyr547. nih.gov
The next phase of computational research should apply these powerful tools specifically to this compound:
Comparative Docking Simulations: Performing detailed molecular docking and molecular dynamics (MD) simulations to compare the binding of 7-Hydroxy-saxagliptin with that of saxagliptin and 5-hydroxy saxagliptin within the DPP-4 active site. This will elucidate how the position of the hydroxyl group on the adamantane (B196018) moiety influences binding affinity and conformational stability.
Quantum Chemistry Analysis: Employing quantum chemistry methods to analyze the electronic structure and reactivity of 7-Hydroxy-saxagliptin. escholarship.org This can provide insights into its intrinsic chemical properties and predict its fragmentation patterns in mass spectrometry, aiding in its identification in complex biological samples.
Binding Kinetics Prediction: Using advanced computational techniques to predict the association and dissociation rates (k-on and k-off) of 7-Hydroxy-saxagliptin from the DPP-4 enzyme. This is crucial as the duration of enzyme inhibition is a key determinant of pharmacological effect. nih.govresearchgate.net
Exploration of Off-Target Interactions at the Enzyme Level (beyond DPP-4, DPP-8, DPP-9)
Saxagliptin and its primary metabolite are known for their high selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9. nih.gov This selectivity is a critical aspect of its therapeutic profile. While broad panel screening has been conducted, the specific off-target profile of minor metabolites like 7-Hydroxy-saxagliptin is not well-documented.
Future research in this area should involve:
Expanded Protease Screening: Systematically screening this compound against a comprehensive panel of proteases and other related enzymes beyond the DPP family. This would build a detailed selectivity profile and proactively identify any potential off-target interactions that might have unforeseen biological consequences.
Kinetic Characterization of Off-Target Hits: For any identified off-target interactions, detailed enzyme kinetic studies should be performed to determine the potency and mechanism of inhibition (e.g., competitive, non-competitive). This will help to assess the physiological relevance of these findings.
The following table outlines a potential panel of enzyme classes for such screening:
| Enzyme Class | Rationale for Screening |
| Other Serine Proteases | To confirm selectivity within the broader mechanistic class of enzymes to which DPP-4 belongs. |
| Caspases | To rule out interactions with key enzymes involved in apoptosis. |
| Matrix Metalloproteinases (MMPs) | To investigate potential effects on tissue remodeling and inflammation pathways. |
| Cathepsins | To assess interactions with lysosomal proteases involved in protein turnover. |
Development of Novel Analytical Probes for Metabolic Studies
Current analytical methods, such as RP-HPLC and UPLC-MS/MS, are effective for the quantification of saxagliptin and its major metabolites in biological fluids. nih.govjddtonline.info However, these methods provide limited information about the subcellular distribution and dynamic metabolic processing of specific metabolites in living systems.
A significant future direction lies in the creation of novel analytical tools:
Tagged Derivatives: Synthesizing derivatives of this compound that incorporate reporter tags, such as fluorescent moieties or stable isotopes.
Advanced Imaging and Tracking: Using these probes in conjunction with advanced cellular imaging techniques (e.g., confocal microscopy) to visualize the uptake, subcellular localization, and trafficking of the metabolite within cells.
Metabolic Flux Analysis: Employing isotopically labeled probes with mass spectrometry to trace the metabolic fate of the 7-hydroxy moiety and identify downstream metabolic products and pathway fluxes in real-time.
The development of such probes would transition the study of this metabolite from static quantification to a dynamic understanding of its behavior in a biological context.
The table below summarizes key analytical techniques and their future applications with novel probes:
| Analytical Technique | Novel Probe Application | Research Goal |
| Confocal Microscopy | Fluorescently-tagged 7-Hydroxy-saxagliptin | Visualize subcellular distribution and real-time cellular uptake. |
| Flow Cytometry | Fluorescently-tagged 7-Hydroxy-saxagliptin | Quantify uptake in different cell populations within a heterogeneous sample. |
| Stable Isotope Labeling Mass Spectrometry | ¹³C or ¹⁵N-labeled 7-Hydroxy-saxagliptin | Trace metabolic pathways and quantify metabolite turnover rates. |
Q & A
Q. How can researchers optimize the synthesis of (2R,2'S,cis)-7-Hydroxy-saxagliptin to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and catalyst stereoselectivity. For example, chiral catalysts like (R)-BINAP in asymmetric hydrogenation can enhance enantiomeric excess (e.e.). Purification via preparative HPLC with chiral columns (e.g., Chiralpak IA) improves purity. Researchers should cross-reference synthetic protocols from peer-reviewed journals to identify optimal conditions . Table 1 : Comparison of Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| (R)-BINAP/Pd | THF | 50 | 78 | 95 |
| Proline-derived | MeOH | RT | 65 | 88 |
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with NOESY, can confirm spatial proximity of substituents. Chiral HPLC using polysaccharide-based columns (e.g., Chiralcel OD-H) resolves enantiomers. X-ray crystallography provides definitive stereochemical assignment. Ensure instrument calibration against certified standards and validate results with computational models (e.g., DFT calculations) .
Q. How does the in vitro DPP-4 inhibitory activity of this compound compare to its parent compound?
- Methodological Answer : Conduct enzyme inhibition assays using recombinant human DPP-4. Prepare dose-response curves (0.1–100 µM) and calculate IC values. Compare results to saxagliptin controls. Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition. Validate with triplicate runs and statistical analysis (e.g., ANOVA). Discrepancies may arise from hydroxyl group interactions with catalytic residues .
Advanced Research Questions
Q. What metabolic pathways degrade this compound in human hepatocytes, and how do cytochrome P450 isoforms influence its clearance?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to identify metabolites. Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to assess contributions. Pharmacokinetic modeling (e.g., Phoenix WinNonlin) quantifies metabolic stability. Compare interspecies differences using rat/mouse hepatocytes to predict clinical translatability .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?
- Methodological Answer : Investigate bioavailability limitations via permeability assays (Caco-2 cells) and plasma protein binding studies (equilibrium dialysis). Assess tissue distribution using radiolabeled compounds. If in vivo efficacy is lower than predicted, consider prodrug strategies or nanoparticle delivery systems. Cross-validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What computational approaches best predict the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Validate with laboratory-based OECD 301F tests. Assess photolytic degradation under simulated sunlight (λ = 290–800 nm) with HPLC-UV monitoring. Correlate computational predictions with experimental half-lives to refine models .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile conflicting solubility data for this compound reported in different solvent systems?
- Methodological Answer : Standardize solubility measurements using the shake-flask method at controlled pH (e.g., 7.4 for physiological relevance). Compare results with Hansen solubility parameters and molecular dynamics simulations. Discrepancies may arise from polymorphic forms; characterize solid-state properties via PXRD and DSC. Publish raw data with detailed experimental conditions to enable cross-study validation .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in zebrafish models exposed to this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate LD. Use Kaplan-Meier survival analysis for time-to-event data. Correct for multiple comparisons with Bonferroni adjustment. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Transparently report confidence intervals and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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